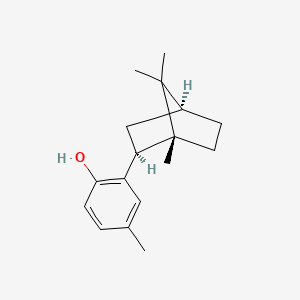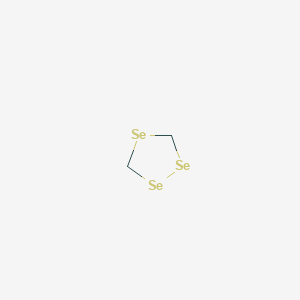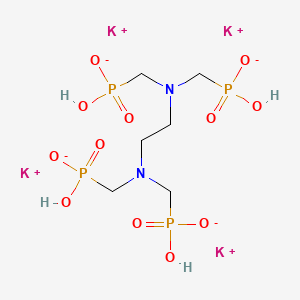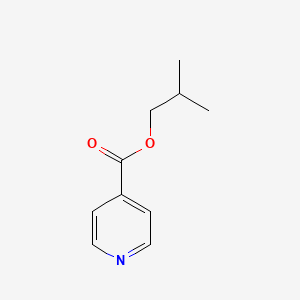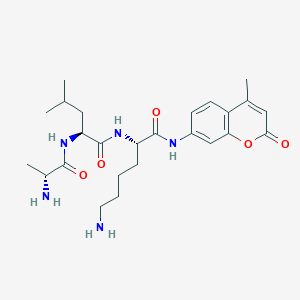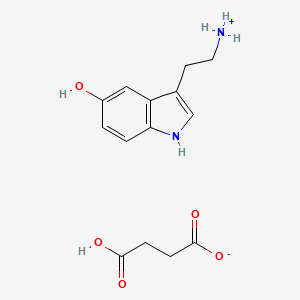
Diisooctyl phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diisooctyl phosphonate is an organophosphorus compound characterized by the presence of two isooctyl groups attached to a phosphonate moiety. This compound is known for its stability and versatility, making it valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diisooctyl phosphonate can be synthesized through a catalytic process. One common method involves reacting this compound with sodium ethylate to obtain sodium this compound. This intermediate is then reacted with chloro-iso-octane under the catalysis of an alkali metal salt of iodine at temperatures ranging from 150-160°C for 2-4 hours. The reaction mixture is then saponified, separated, and distilled to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to reduce the consumption of chloro-iso-octane and minimize byproduct formation, thereby improving the overall yield to approximately 92.3% .
Analyse Des Réactions Chimiques
Types of Reactions
Diisooctyl phosphonate undergoes various chemical reactions, including:
Substitution Reactions: These involve the replacement of one functional group with another. For example, the reaction of this compound with sodium ethylate.
Oxidation and Reduction Reactions: These reactions involve the gain or loss of electrons, respectively.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phosphonic acids.
Common Reagents and Conditions
Sodium Ethylate: Used in the initial step to form sodium this compound.
Chloro-iso-octane: Reacts with sodium this compound under catalytic conditions.
Alkali Metal Salt of Iodine: Acts as a catalyst in the reaction.
Major Products Formed
The primary product of these reactions is this compound itself, along with various intermediates and byproducts depending on the specific reaction conditions.
Applications De Recherche Scientifique
Diisooctyl phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in biological systems, particularly in the context of phosphorus metabolism.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Employed in the production of flame retardants, plasticizers, and extraction agents for metal separation
Mécanisme D'action
The mechanism by which diisooctyl phosphonate exerts its effects involves its interaction with various molecular targets. In biological systems, it can act as a bioisostere, mimicking the behavior of naturally occurring phosphates. This allows it to participate in metabolic pathways and influence cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphinic Acids: These compounds have a similar structure but differ in the presence of phosphorus-carbon bonds.
Phosphonates: Share the phosphonate moiety but may have different alkyl or aryl groups attached
Uniqueness
Diisooctyl phosphonate is unique due to its specific isooctyl groups, which confer distinct physical and chemical properties. These properties make it particularly useful in applications requiring stability and versatility.
Propriétés
Numéro CAS |
36116-84-4 |
|---|---|
Formule moléculaire |
C16H34O3P+ |
Poids moléculaire |
305.41 g/mol |
Nom IUPAC |
bis(6-methylheptoxy)-oxophosphanium |
InChI |
InChI=1S/C16H34O3P/c1-15(2)11-7-5-9-13-18-20(17)19-14-10-6-8-12-16(3)4/h15-16H,5-14H2,1-4H3/q+1 |
Clé InChI |
DBLFQTDPPZZDGX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCO[P+](=O)OCCCCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


